7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one is a chemical compound that belongs to the class of benzoxathiol derivatives. This compound is characterized by the presence of a benzoxathiol ring system substituted with a 3,5-dichlorophenyl group and a hydroxyl group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one typically involves the following steps:
Formation of the Benzoxathiol Ring: The benzoxathiol ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-mercaptobenzoxazole derivative.
Introduction of the 3,5-Dichlorophenyl Group: The 3,5-dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 3,5-dichlorobenzoyl chloride and a suitable nucleophile.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using an appropriate oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar 3,5-dichlorophenyl group but different ring structure.
3,5-dichloro-N-(2-chlorophenyl)benzamide: Another compound with a 3,5-dichlorophenyl group but different functional groups.
Uniqueness
7-(3,5-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one is unique due to its benzoxathiol ring system and the presence of both hydroxyl and 3,5-dichlorophenyl groups. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-(3,5-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2O3S/c14-7-1-6(2-8(15)3-7)10-4-9(16)5-11-12(10)18-13(17)19-11/h1-5,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXDDGTXLDSRDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C3C(=CC(=C2)O)SC(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.